4-[(E)-(3,5-dimethyl-1,2-oxazol-4-yl)diazenyl]benzoic acid
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Overview
Description
4-[(1E)-2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)DIAZEN-1-YL]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a diazenyl group and a dimethyl-oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include dimethylamine, acetic anhydride, and various catalysts to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)DIAZEN-1-YL]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazenyl group, using reagents like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
4-[(1E)-2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)DIAZEN-1-YL]BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(1E)-2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)DIAZEN-1-YL]BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1E)-1,5-Dimethyl-1,4-hexadien-1-yl]-1-methyl-cyclohexene
- 4-(3,5-Dimethyl-1H-pyrazol-4-yl)-benzoic acid
- 4,5-Dimethyl-1,2-phenylenediamine
Uniqueness
4-[(1E)-2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)DIAZEN-1-YL]BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H11N3O3 |
---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C12H11N3O3/c1-7-11(8(2)18-15-7)14-13-10-5-3-9(4-6-10)12(16)17/h3-6H,1-2H3,(H,16,17) |
InChI Key |
OURHBHSLVNVZAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)N=NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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